Cas no 69251-96-3 (Pinoresinol 4-O-β-D-glucopyranoside)

Pinoresinol 4-O-β-D-glucopyranoside 化学的及び物理的性質

名前と識別子

-

- (+)-Pinoresinol-4-O-beta-D-glucopyranoside

- 4-[(1S,3aR,4S,6aR)-4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H- furo[3,4-c]furan-1-yl]-2-methoxyphenyl β-D-glucopyranoside

- PINORESINOL 4-O-BETA-DGLUCOPYRANOSIDE

- Pinoresinol 4-O-glucoside

- (+)-pinoresinol-β-D-glucoside

- carpidine

- (+)-Piresil-4-O-beta-D-glucopyraside

- 2-[4-[(3As,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methox

- Pinoresinol 4-O-β-D-glucopyranoside

- A14643

- (2R,3R,4R,5S,6R)-2-[4-[(3S,3aS,6R,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4

- A-D-glucoside

- Pinoresinol-4-O-glucoside

- A-D-glucopyranoside

- GLXC-14722

- (2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxy-phenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxy-phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol

- (+)-pinoresinol-b-D-glucoside; (+)-pinor

- (+)-Piresil-4-O-

- 69251-96-3

- (+)-Pinoresinol 4-O--D-glucopyranoside

- CS-0019468

- Pinoresinol 4-O-

- F17716

- CHEBI:188731

- (+)-Pinoresinol 4-O-glucoside

- (2S,3R,4S,5S,6R)-2-(4-((1S,3aR,4S,6aR)-4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl)-2-methoxyphenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

- Pinoresinol 4-O-beta-D-glucopyranoside

- AKOS032946056

- HY-N2168

- (+)-pinoresinol-

- CHEMBL1083218

- (+)-Pinoresinol-.beta.-D-glucoside

- (2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

- Pinoresinol 4-O--D-glucopyranoside

- A-D-glucopyraside

- MS-29652

- (2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrouro[3,4-c]uran-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

- (+)-Pinoresinol 4-O-β-D-glucopyranoside

- 3,5-dibromo-benzoic acid

- QLJNETOQFQXTLI-WMYFGKAISA-N

- (2S,3R,4S,5S,6R)-2-{4-[(1S,3AR,4S,6AR)-4-(4-HYDROXY-3-METHOXYPHENYL)-HEXAHYDROFURO[3,4-C]FURAN-1-YL]-2-METHOXYPHENOXY}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL

-

- MDL: MFCD17214935

- インチ: 1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15+,20-,21-,22-,23-,24-,25+,26+/m1/s1

- InChIKey: QLJNETOQFQXTLI-ZXMSAYDFSA-N

- ほほえんだ: O1C([H])([H])[C@@]2([H])[C@@]([H])(C3C([H])=C([H])C(=C(C=3[H])OC([H])([H])[H])O[H])OC([H])([H])[C@]2([H])[C@]1([H])C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])O[C@]1([H])[C@@]([H])([C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H]

計算された属性

- せいみつぶんしりょう: 520.194462g/mol

- ひょうめんでんか: 0

- XLogP3: 0.5

- 水素結合ドナー数: 5

- 水素結合受容体数: 11

- 回転可能化学結合数: 7

- どういたいしつりょう: 520.194462g/mol

- 単一同位体質量: 520.194462g/mol

- 水素結合トポロジー分子極性表面積: 157Ų

- 重原子数: 37

- 複雑さ: 741

- 同位体原子数: 0

- 原子立体中心数の決定: 9

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 520.5

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 752.5±60.0 °C at 760 mmHg

- フラッシュポイント: 408.9±32.9 °C

- PSA: 156.53000

- LogP: 0.66330

- じょうきあつ: No data available

Pinoresinol 4-O-β-D-glucopyranoside セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

Pinoresinol 4-O-β-D-glucopyranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-N2168-5mg |

Pinoresinol 4-O-β-D-glucopyranoside |

69251-96-3 | 99.89% | 5mg |

¥3600 | 2024-07-20 | |

| S e l l e c k ZHONG GUO | S0956-1mg |

(+)-Piresil-4-O-β-D-glucopyraside |

69251-96-3 | 1mg |

¥1793.61 | 2022-04-26 | ||

| Chengdu Biopurify Phytochemicals Ltd | BP3317-20mg |

Pinoresinol 4-O-glucoside |

69251-96-3 | 98% | 20mg |

$96 | 2023-09-20 | |

| Chengdu Biopurify Phytochemicals Ltd | BP3317-1000mg |

Pinoresinol 4-O-glucoside |

69251-96-3 | 98% | 1g |

$1500 | 2022-10-12 | |

| Chengdu Biopurify Phytochemicals Ltd | BP3317-100mg |

Pinoresinol 4-O-glucoside |

69251-96-3 | 98% | 100mg |

$320 | 2023-09-19 | |

| MedChemExpress | HY-N2168-5mg |

Pinoresinol 4-O-β-D-glucopyranoside |

69251-96-3 | 5mg |

¥4030 | 2021-07-08 | ||

| Chengdu Biopurify Phytochemicals Ltd | BP3317-100mg |

Pinoresinol 4-O-glucoside |

69251-96-3 | 98% | 100mg |

$320 | 2023-09-20 | |

| PhytoLab | 84251-500mg |

Pinoresinol 4-glucoside |

69251-96-3 | ≥ 95.0 % | 500mg |

€8520 | 2023-10-25 | |

| PhytoLab | 84251-250mg |

Pinoresinol 4-glucoside |

69251-96-3 | ≥ 95.0 % | 250mg |

€4526.25 | 2023-10-25 | |

| Aaron | AR00FF9O-5mg |

(+)-Piresil-4-O-beta-D-glucopyraside |

69251-96-3 | 5mg |

$75.00 | 2023-12-14 |

Pinoresinol 4-O-β-D-glucopyranoside 関連文献

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

Pinoresinol 4-O-β-D-glucopyranosideに関する追加情報

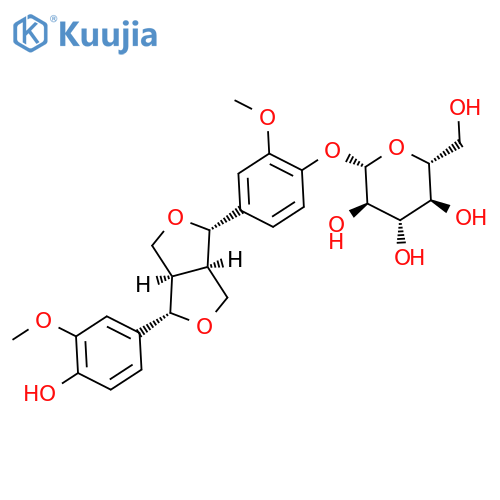

Pinoresinol 4-O-β-D-glucopyranoside (CAS No. 69251-96-3): A Comprehensive Overview of Its Structure, Bioactivity, and Recent Applications

Pinoresinol 4-O-β-D-glucopyranoside, with the chemical identifier CAS No. 69251-96-3, is a naturally occurring lignan glycoside that has garnered significant attention in the field of pharmaceutical research and natural product chemistry. This compound, derived from various plant sources, particularly those in the family Fabaceae, exhibits a unique structural framework that contributes to its diverse biological activities. The presence of a glycosidic bond between the pinoresinol aglycone and the β-D-glucopyranoside moiety imparts distinct physicochemical properties, making it a subject of extensive study for potential therapeutic applications.

The structural elucidation of Pinoresinol 4-O-β-D-glucopyranoside has been a cornerstone in understanding its pharmacological relevance. The molecule consists of a phenylpropanoid backbone with two aromatic rings connected by a propyl bridge, further modified by the glucopyranoside group at the 4-position of the pinoresinol core. This intricate structure not only influences its solubility and stability but also plays a crucial role in its interaction with biological targets. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming its molecular structure and stereochemistry.

In recent years, Pinoresinol 4-O-β-D-glucopyranoside has been extensively studied for its potential health benefits. Preliminary studies have suggested that this compound possesses antioxidant, anti-inflammatory, and anticancer properties. The antioxidant activity is attributed to its ability to scavenge free radicals and modulate oxidative stress pathways, which are implicated in various chronic diseases. Additionally, its anti-inflammatory effects have been observed in in vitro models, where it demonstrates the ability to inhibit key pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).

The anticancer potential of Pinoresinol 4-O-β-D-glucopyranoside has been a focal point of recent research. Studies have indicated that this compound can induce apoptosis in cancer cell lines by activating caspase-dependent pathways. Furthermore, it has shown promise in inhibiting the proliferation of cancer cells by disrupting microtubule formation and arresting cell cycle progression. These findings have prompted further investigation into its mechanisms of action and potential as a chemopreventive or chemotherapeutic agent.

One of the most intriguing aspects of Pinoresinol 4-O-β-D-glucopyranoside is its role in modulating metabolic pathways. Emerging research suggests that this compound may influence glucose homeostasis by enhancing insulin sensitivity and improving glucose uptake in adipocytes and myocytes. These effects make it a promising candidate for the development of treatments for type 2 diabetes mellitus. Additionally, studies have explored its potential benefits in managing dyslipidemia by altering lipid profiles and reducing oxidative stress in blood vessels.

The pharmacokinetic profile of Pinoresinol 4-O-β-D-glucopyranoside is another critical area of interest. Research indicates that this compound exhibits moderate bioavailability following oral administration, with absorption primarily occurring in the small intestine. Metabolism studies have revealed that it undergoes biotransformation via Phase II enzymatic pathways, particularly glucuronidation and sulfation, which enhance its excretion rate. Understanding these pharmacokinetic parameters is essential for optimizing therapeutic dosing and minimizing potential side effects.

The natural sources of Pinoresinol 4-O-β-D-glucopyranoside are diverse, with notable occurrences in plants such as Pteronia incana (sea daffodil) and various species within the genus *Sophora*. The extraction and isolation processes for obtaining high-purity samples have been refined over time, utilizing techniques such as column chromatography and high-performance liquid chromatography (HPLC). These advancements have enabled researchers to obtain sufficient quantities for detailed pharmacological investigations.

The synthetic chemistry behind producing Pinoresinol 4-O-β-D-glucopyranoside has also seen significant progress. Researchers have developed efficient synthetic routes that involve glycosylation reactions between pinoresinol aglycones and β-D-glucopyranosyl donors under controlled conditions. These synthetic methods not only provide access to pure compounds for research purposes but also offer insights into structural modifications that could enhance bioactivity.

The regulatory landscape surrounding the use of Pinoresinol 4-O-β-D-glucopyranoside is evolving, with increasing focus on natural products as therapeutic agents. Regulatory bodies are increasingly recognizing the value of traditional medicine ingredients while ensuring safety and efficacy through rigorous testing protocols. This shift has opened new avenues for clinical trials and commercialization efforts.

In conclusion, Pinoresinol 4-O-β-D-glucopyranoside (CAS No. 69251-96-3) represents a fascinating compound with a rich structural complexity and diverse biological activities. Its potential applications in medicine, particularly in addressing chronic diseases such as cancer, diabetes, and metabolic disorders, make it a compelling subject for further research. As our understanding of its pharmacological properties continues to grow, so too does the likelihood of discovering novel therapeutic uses for this remarkable natural product.

69251-96-3 (Pinoresinol 4-O-β-D-glucopyranoside) 関連製品

- 96038-87-8(Syringaresinol Diglucoside)

- 526-07-8(Sesamolin)

- 154418-16-3(b-D-Glucopyranoside,2,6-dimethoxy-4-[tetrahydro-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)-2-furanyl]phenyl)

- 7374-79-0(Acanthoside B)

- 573-44-4(Liriodendrin)

- 66791-77-3(Syringaresinol diglucoside)

- 79484-75-6(Eleutheroside D)

- 63902-38-5(Pinoresinol diglucoside)

- 39432-56-9(Eleutheroside E)

- 487-41-2(Phillyrin)